3H-Phenoxazin-3-one, 7-(phosphonooxy)-
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Overview
Description
3H-Phenoxazin-3-one, 7-(phosphonooxy)-: is a chemical compound with the molecular formula C12H8NO6P and a molecular weight of 293.17 g/mol . This compound is known for its unique structure, which includes a phenoxazinone core with a phosphonooxy group at the 7-position. It has a predicted boiling point of 539.3±60.0 °C and a density of 1.74±0.1 g/cm³ .
Preparation Methods
The synthesis of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- typically involves the reaction of phenoxazinone derivatives with phosphoric acid or its derivatives under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally require careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3H-Phenoxazin-3-one, 7-(phosphonooxy)-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-Phenoxazin-3-one, 7-(phosphonooxy)-: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease progression . The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
3H-Phenoxazin-3-one, 7-(phosphonooxy)-: can be compared with other similar compounds, such as:
Resorufin: A phenoxazinone derivative with a hydroxyl group at the 7-position.
Actinomycin D: A phenoxazinone-containing antibiotic and anticancer agent.
7-Hydroxy-4-methyl-3H-phenoxazin-3-one: Another phenoxazinone derivative with different substituents.
The uniqueness of 3H-Phenoxazin-3-one, 7-(phosphonooxy)- lies in its phosphonooxy group, which imparts distinct chemical and biological properties compared to other phenoxazinone derivatives .
Properties
CAS No. |
108887-08-7 |
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Molecular Formula |
C12H8NO6P |
Molecular Weight |
293.17 g/mol |
IUPAC Name |
(7-oxophenoxazin-3-yl) dihydrogen phosphate |
InChI |
InChI=1S/C12H8NO6P/c14-7-1-3-9-11(5-7)18-12-6-8(19-20(15,16)17)2-4-10(12)13-9/h1-6H,(H2,15,16,17) |
InChI Key |
QXLNYGAFLHIMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OP(=O)(O)O)OC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
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